molecular formula C19H15Cl2NO2S B7451528 N-{[1,1'-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide

N-{[1,1'-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide

Cat. No.: B7451528
M. Wt: 392.3 g/mol
InChI Key: DQDYCLCYLOHXJT-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide is a complex organic compound that features a biphenyl core with additional functional groups, including dichloro and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can lead to the formation of biphenyl carboxylic acids .

Scientific Research Applications

N-{[1,1’-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S/c1-13-11-16(20)17(21)12-19(13)25(23,24)22-18-10-6-5-9-15(18)14-7-3-2-4-8-14/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYCLCYLOHXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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